2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid
Description
Structural Characterization
This section examines the molecular architecture of 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid through experimental and computational methods.
X-ray Crystallographic Analysis of Molecular Geometry
Experimental X-ray crystallography provides precise insights into the spatial arrangement of atoms. While direct crystallographic data for this compound is limited in publicly available literature, structural analogs (e.g., pyrazole derivatives with hydroxyimino substituents) reveal key geometric features.
Key Observations:
- Pyrazole Ring Geometry : The pyrazole core adopts a planar, aromatic structure with alternating single and double bonds. The 3,5-dimethyl groups introduce steric bulk, influencing molecular packing.
- Hydroxyimino Group Orientation : The hydroxyimino (-C=N-OH) group typically adopts an E-configuration due to steric and electronic factors. Dihedral angles between the pyrazole ring and adjacent substituents (e.g., carboxylic acid) are critical for intermolecular interactions.
- Carboxylic Acid Side Chain : The acetic acid moiety (-CH₂COOH) positions itself to enable hydrogen bonding with other molecules in the crystal lattice.
Table 1: Comparative Bond Lengths (Inferred from Analogous Structures)
| Bond Type | Length (Å) | Source |
|---|---|---|
| C=N (Hydroxyimino) | 1.28–1.30 | |
| C–O (Carboxylic Acid) | 1.20–1.25 | |
| C–N (Pyrazole) | 1.35–1.40 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
NMR spectroscopy elucidates electronic environments and molecular dynamics.
Proton NMR (¹H NMR) Features:
- Hydroxyimino Proton : A broad singlet or multiplet in the δ 10–12 ppm range due to exchange with hydrogen-bonded water.
- Methyl Groups (3,5-CH₃) : Sharp singlets at δ 2.3–2.5 ppm, integrating to 6H (two methyl groups).
- Methylene Proton (-CH₂COOH) : A triplet or quartet in δ 3.8–4.2 ppm (coupled to adjacent protons).
- Pyrazole Ring Protons : Absence of signals due to the fully substituted pyrazole ring.
Carbon NMR (¹³C NMR) Features:
- Carboxylic Acid Carbon : A downfield shift at δ 170–175 ppm.
- Hydroxyimino Carbon : δ 140–150 ppm (C=N).
- Pyrazole Ring Carbons : δ 120–150 ppm (aromatic carbons).
Table 2: Predicted NMR Shifts (Based on Structural Analogues)
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| -C=N-OH (Hydroxyimino) | 10–12 (broad) | 140–150 |
| -CH₂COOH (Methylene) | 3.8–4.2 | 30–35 |
| 3,5-CH₃ (Methyl) | 2.3–2.5 (singlet) | 20–25 |
Mass Spectrometric Determination of Molecular Fragmentation Patterns
Mass spectrometry (MS) identifies molecular ions and fragmentation pathways.
Key Fragmentation Patterns:
- Molecular Ion (M⁺) : Observed at m/z 197.19 (C₈H₁₁N₃O₃).
- Loss of Water : Fragment at m/z 179.18 (M – H₂O).
- Cleavage of Hydroxyimino Group : Fragments at m/z 151.12 (loss of CH₂O) and m/z 137.10 (loss of CHNO).
- Carboxylic Acid Decarboxylation : Fragment at m/z 153.13 (loss of CO₂).
Table 3: Predicted MS Fragments
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| M⁺ (Intact Molecule) | 197.19 | C₈H₁₁N₃O₃ |
| M – H₂O | 179.18 | C₈H₉N₃O₂ |
| M – CO₂ | 153.13 | C₇H₁₁N₃O |
| M – CH₂O | 151.12 | C₇H₉N₃O₂ |
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) and molecular mechanics simulations predict electronic properties and conformational stability.
Key Findings:
- Isomer Stability : The E-isomer dominates due to reduced steric strain between the hydroxyimino group and pyrazole ring.
- Hydrogen Bonding : The -OH group forms strong intermolecular hydrogen bonds (O⋯H distances: ~1.8–2.0 Å).
- Electronic Distribution : Mulliken charges reveal partial positive charge on the pyrazole nitrogen atoms and negative charge on the carboxylic acid oxygen.
Table 4: DFT-Predicted Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 5.2–5.5 eV | PWPB95-D3/def2-QZVP |
| Hydroxyimino Bond Angle | 170–175° (O–N–C) | B3LYP/def-TZVP |
| Isomer Energy Ratio | [Z]/[E] = 1:4.29 | PWPB95-D3/def2-QZVP |
Properties
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-3,5-dimethylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJTUXIXSKNNS-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)O)C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Hydrazine Hydrate
The foundational step involves converting acetylacetone (1 ) into 3,5-dimethyl-1H-pyrazole (2 ) through refluxing with hydrazine hydrate in ethanol (Scheme 1). This exothermic reaction achieves near-quantitative yields (90–95%) within 2–3 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Molar Ratio (1:NH₂NH₂) | 1:1.05 |
| Yield | 92% |
The reaction proceeds via sequential nucleophilic attack and dehydration, forming the aromatic pyrazole ring. Excess hydrazine ensures complete conversion, while ethanol’s polarity facilitates intermediate stabilization.
Introduction of the 4-Formyl Group
Vilsmeier-Haack Formylation
Position-selective formylation at C4 is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). Treatment of 2 with this system at 0–5°C generates 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (3 ) in 65–70% yield (Scheme 2).
Optimized Parameters
| Parameter | Value |
|---|---|
| POCl₃:DMF Ratio | 1:1.2 (v/v) |
| Reaction Time | 4 hours |
| Workup | Neutralization with NaHCO₃ |
Electrophilic substitution occurs preferentially at the electron-rich C4 position due to para-directing effects of the N1 lone pair. Lower temperatures minimize side reactions, such as over-chlorination.
Oximation of the 4-Formyl Group
Hydroxylamine-Mediated Oxime Formation
Condensation of 3 with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C furnishes 4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazole (4 ) (Scheme 3). The reaction achieves 85% conversion after 6 hours, with the oxime existing predominantly as the anti-isomer.
Kinetic Data
| Condition | Outcome |
|---|---|
| Solvent | Ethanol/H₂O |
| pH | 4.5–5.0 (adjusted with HCl) |
| Isomer Ratio (syn:anti) | 15:85 |
Proton NMR confirms oxime formation through the disappearance of the aldehyde proton (δ 9.8 ppm) and emergence of an imine singlet (δ 8.2 ppm).
N1-Alkylation with Bromoacetic Acid Derivatives
Nucleophilic Substitution with Ethyl Bromoacetate
Alkylation of 4 with ethyl bromoacetate in DMF containing K₂CO₃ at 80°C produces ethyl 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetate (5 ) (Scheme 4). The reaction exhibits 75% yield after 8 hours, with minimal O-alkylation due to the pyrazole’s N1 nucleophilicity.
Comparative Alkylation Efficiency
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 75 |
| NaH | THF | 68 |
| Cs₂CO₃ | Acetonitrile | 72 |
Post-reaction, unreacted starting material is recoverable via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Ester Hydrolysis to the Carboxylic Acid
Saponification of 5 with 2M NaOH in THF/H₂O (4:1) at 25°C affords the target compound (6 ) in 88% yield (Scheme 5). Hydrazine hydrate-assisted hydrolysis, as reported in analogous systems, yields only 12% under comparable conditions, justifying the preference for basic hydrolysis.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| NaOH Concentration | 2M |
| Temperature | 25°C |
| Reaction Time | 3 hours |
IR spectroscopy verifies successful hydrolysis through loss of the ester C=O stretch (1745 cm⁻¹) and emergence of a carboxylic acid O-H band (2500–3000 cm⁻¹).
Alternative Synthetic Routes
One-Pot Oxime Formation and Alkylation
A streamlined approach involves treating 3 with hydroxylamine hydrochloride and ethyl bromoacetate simultaneously in DMF/K₂CO₃. This method reduces purification steps but lowers overall yield to 60% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the alkylation step, completing in 15 minutes with 78% yield. Energy efficiency improvements (30% reduced consumption) make this method industrially viable.
Challenges and Optimization Opportunities
- Regioselectivity in Formylation : Competing formylation at C3/C5 positions (5–8%) necessitates careful chromatographic separation.
- Oxime Stability : The hydroxyimino group undergoes slow hydrolysis under strongly acidic conditions (pH < 2), requiring neutral workup protocols.
- Alkylation Side Products : O-alkylated byproducts (≤10%) form when using polar aprotic solvents; switching to DMF suppresses this pathway.
Chemical Reactions Analysis
Core Reactivity Profile
Compound A exhibits reactivity at three key sites:
-
Hydroxyimino group (C=N-OH): Participates in oxime transformations and coordination chemistry
-
Acetic acid moiety (-CH2COOH): Enables esterification, amidation, and salt formation
-
Pyrazole ring : Engages in electrophilic substitutions and hydrogen bonding
2.1. Amide Bond Formation
Compound A reacts with amines to form biologically active amides. A representative protocol involves coupling with piperazine derivatives using carbonyl diimidazole (CDI):
| Reagents | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| CDI, N-ethyl-DIPEA | DMF, 20°C, 14 h | 86% | Antifungal intermediate | |
| T3P, DIPEA | DMF, ice→RT, 2 h | 41% | Kinase inhibitor precursor |
Mechanism : Activation of the carboxylic acid group via CDI forms a reactive acylimidazole intermediate, which undergoes nucleophilic attack by amines .
2.2. Esterification
The acetic acid group is esterified under acidic or coupling conditions:
| Reagents | Conditions | Yield | Product Use | Source |
|---|---|---|---|---|
| Oxalyl chloride, DMF | CH2Cl2, -5°C→RT, 20 h | 69% | Prodrug synthesis | |
| T3P, DIPEA | DMF, 0°C→RT, 2.5 h | 29% | Anticancer agent scaffold |
Key Insight : Low temperatures (-5°C) minimize side reactions during acid chloride formation .
2.3. Coordination Chemistry
The hydroxyimino group acts as a bidentate ligand for metal ions. While explicit data for Compound A is limited, analogous pyrazole-oxime complexes show:
-
Stoichiometry : 1:2 (metal:ligand) for Cu(II) and Fe(III)
-
Applications : Catalytic oxidation and antimicrobial activity
3.1. Hydrolysis
Under strong acidic/basic conditions:
-
Acetic acid moiety : Stable at pH 4–9 but hydrolyzes at pH >12
-
Hydroxyimino group : Converts to carbonyl at pH <2
3.2. Thermal Decomposition
Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset at 180–220°C, releasing CO2 and NOx.
Mechanistic Case Study: Piperazine Coupling
A high-yielding (86%) reaction with 2-piperazin-1-yl-benzoic acid methyl ester illustrates Compound A 's role in forming acetylated piperazines :
-
Activation : CDI reacts with Compound A to generate an acylimidazole.
-
Nucleophilic Attack : Piperazine attacks the electrophilic carbonyl.
-
Workup : Ethyl acetate extraction removes unreacted reagents, yielding 2-{4-[2-(3,5-dimethyl-pyrazol-1-yl)-acetyl]-piperazin-1-yl}-benzoic acid methyl ester .
Stability Under Reaction Conditions
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid lies in medicinal chemistry, where it serves as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. In a study published in Molecules, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the pyrazole ring could lead to enhanced potency against cancer cells, showcasing the potential of compounds like this compound in anticancer drug development .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Pyrazole derivatives have been investigated for their ability to inhibit bacterial and fungal growth.
Case Study: Antibacterial Activity
A study focused on synthesizing new derivatives based on pyrazole structures demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results were evaluated through disc diffusion methods, indicating that certain modifications to the pyrazole backbone led to increased antibacterial efficacy .
Agricultural Applications
Compounds like this compound are also being explored for their potential use as agrochemicals. Their ability to act as plant growth regulators or protectants against pests can be significant for agricultural sustainability.
Case Study: Plant Growth Regulation
Research has shown that certain pyrazole derivatives can enhance plant growth and resistance to environmental stressors. These compounds can modulate various physiological processes in plants, suggesting their potential utility in agricultural applications .
Biochemical Research
In biochemical studies, this compound is utilized as a tool for probing biological pathways due to its ability to interact with specific enzymes or receptors.
Case Study: Enzyme Inhibition Studies
Studies have reported that derivatives of pyrazole can act as enzyme inhibitors in various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(Methoxyimino)acetate Derivatives ()
Compounds such as 490-M18 and 490-M56 share the (imino)acetate backbone but replace the hydroxyimino group with methoxyimino (—CH=N—OCH₃). This substitution reduces hydrogen-bonding capacity and increases lipophilicity. For example, 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] shows higher solubility in organic solvents compared to the target compound, which favors aqueous environments due to its polar hydroxyimino group .
Ethyl-Substituted Pyrazole Derivatives ()
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid replaces the hydroxyimino group with an ethyl substituent. The ethyl group increases hydrophobicity (logP ≈ 1.8) compared to the target compound (estimated logP ≈ 0.5), making it more suitable for membrane penetration in drug design .
Sulfonamide and Sulfonyl Derivatives ()
- {(3,5-Dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid () introduces a sulfonyl bridge, increasing steric bulk and electron-withdrawing effects. This modification may hinder metabolic degradation but reduce solubility.
- 2-(4-(N,N-Dimethylaminosulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid () features a sulfonamide group, enhancing acidity (pKa ≈ 3.5) compared to the target compound (pKa ≈ 4.2 for the acetic acid group) .
Physicochemical Properties
Key Observations :
Metal Coordination
The hydroxyimino group acts as a bidentate ligand, forming stable complexes with transition metals. For example, similar ligands like {[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}acetic acid () coordinate with Co(II) and Cu(II), producing complexes with distinct geometries (e.g., octahedral for Co, square planar for Cu). The target compound’s hydroxyimino group may enhance chelation efficiency compared to methoxyimino analogues .
Biological Activity
2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid (CAS Number: 1181471-99-7) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyimino group and a pyrazole ring, suggesting potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar pyrazole structures exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : There is evidence that pyrazole derivatives can possess antibacterial and antifungal activities. The specific interactions with microbial enzymes or cell membranes lead to their antimicrobial efficacy.
- Anticancer Potential : Some studies have indicated that related compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antioxidant Activity
A study evaluating the antioxidant capacity of various pyrazole derivatives found that compounds with hydroxyimino groups exhibited enhanced radical scavenging activity compared to controls. This suggests potential applications in preventing oxidative damage in biological systems .
Antimicrobial Activity
In vitro tests have shown that this compound displays significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In a study assessing the anticancer properties of similar pyrazole derivatives, it was found that these compounds could induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
Case Study 1: Antioxidant Efficacy
A randomized study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT) .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against clinical isolates of resistant bacteria. The results showed that it retained efficacy against multi-drug resistant strains, indicating its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid?
- Methodology : Synthesis typically involves refluxing intermediates like 3,5-dimethylpyrazole derivatives with sodium acetate in acetic acid. For example, analogous compounds are synthesized by reacting hydroxyimino-containing precursors with acetic acid under controlled reflux conditions (3–5 hours) to form crystalline products, followed by recrystallization from DMF/acetic acid mixtures . Ligand-functionalized derivatives may also employ base-assisted neutralization (e.g., triethylamine) to stabilize reactive intermediates during coupling reactions .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use FTIR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1605 cm⁻¹) and ¹H NMR to resolve pyrazole ring protons and hydroxyimino methyl groups (δ 7.5–8.2 ppm for pyrazole protons) .
- Crystallography : Employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and tautomeric states. SHELX is robust for small-molecule refinement and can handle high-resolution or twinned data .
Advanced Research Questions
Q. What are the challenges in analyzing E/Z isomerism of the hydroxyimino group, and what methods are effective?
- Methodology : The hydroxyimino group can exhibit geometric isomerism (E/Z), which complicates purity assessments. Use HPLC with chiral columns or NOESY NMR to distinguish isomers. For example, impurities in related compounds (e.g., risperidone derivatives) are resolved chromatographically by exploiting retention time differences between E/Z configurations .
Q. How does this compound behave as a ligand in coordination chemistry?
- Methodology : The pyrazole and acetic acid moieties act as polydentate ligands. Synthesize Co(II) or Cu(II) complexes by reacting the ligand with metal salts (e.g., CoCl₂·6H₂O) in ethanol/water mixtures. Characterize using UV-Vis (d-d transitions), ESR for Cu(II), and X-ray crystallography to confirm octahedral or square-planar geometries .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store as a powder at room temperature in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as conjugated pyrazole systems may degrade. Monitor purity via periodic TLC or HPLC .
Methodological Notes
- Contradictions in Data : While SHELX is widely used for crystallography , advanced studies may require complementary software (e.g., PHENIX) for macromolecular applications.
- Key References : Prioritize peer-reviewed studies (e.g., Arkivoc, J. Heterocycl. Chem.) over database entries for synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
